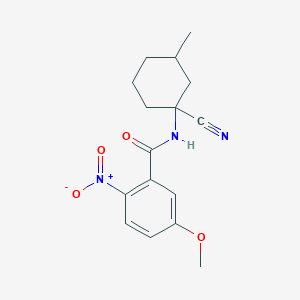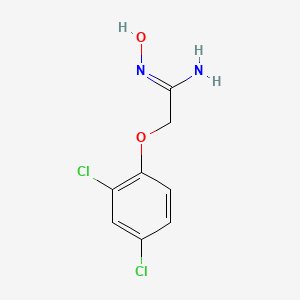
2-(2,4-二氯苯氧基)-N'-羟乙酰胺
描述
2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of phenoxy herbicides It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide
科学研究应用
2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
作用机制
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .
Mode of Action
The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .
Pharmacokinetics
It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .
生化分析
Biochemical Properties
The biochemical properties of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are largely determined by its interactions with various biomolecules. It has been suggested that this compound plays a role in the degradation of herbicides, particularly in the context of white-rot fungi
Cellular Effects
The cellular effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are diverse and complex. For instance, it has been observed that the compound can trigger the embryogenic pathway of somatic cells in both dicots and monocots . Additionally, it has been associated with alterations in mitochondrial metabolism and antioxidant status, which can disturb the innate behavior of organisms like zebrafish .
Molecular Mechanism
It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can change over time. For instance, it has been observed that the frequency of participants with high 2,4-D levels increased significantly over time in a study examining the effects of the product on human health .
Dosage Effects in Animal Models
The effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can vary with different dosages in animal models. For instance, it has been observed that exposure to the compound at environmentally relevant concentrations can alter mitochondrial metabolism and antioxidant status in zebrafish .
Metabolic Pathways
2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide is involved in several metabolic pathways. For instance, it has been suggested that the compound plays a role in the biodegradation of 2,4-D, a widely used herbicide . The compound is thought to interact with various enzymes and cofactors in these pathways.
Transport and Distribution
The transport and distribution of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide within cells and tissues are complex processes. It has been observed that the compound can be transported basipetally in plant tissues .
Subcellular Localization
It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is located in the bacterial cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
2-methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a chlorine atom.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific structural features and its ability to act as a synthetic auxin. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTVAISQCMDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323863 | |
| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79295-15-1 | |
| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


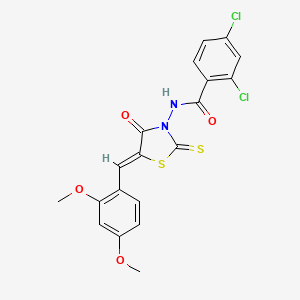

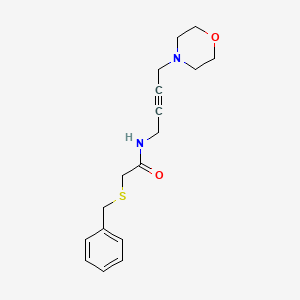
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
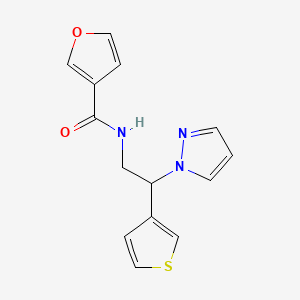
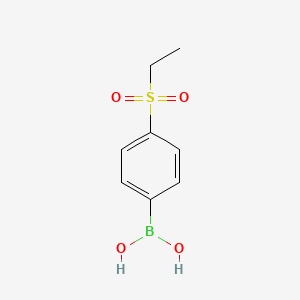
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2495601.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![10-methoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2495604.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
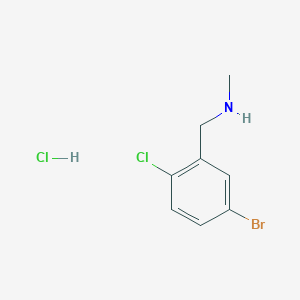
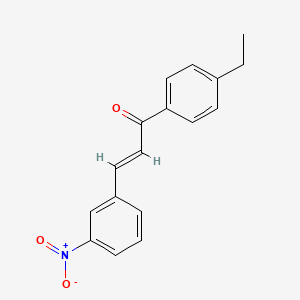
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)
